![molecular formula C17H16F3NO2 B2875546 N-(3-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide CAS No. 1396876-42-8](/img/structure/B2875546.png)
N-(3-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide
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Description
N-(3-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide, commonly known as TFB, is a chemical compound used in scientific research. It is a synthetic compound that has been shown to have potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Molecular Structure
Research on related benzamide compounds showcases a variety of synthesis methods and molecular structures that could inform studies on N-(3-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide. For instance, the synthesis of tetranuclear [Cu-Ln]2 single molecule magnets employing a trianionic ligand illustrates complex molecular assembly processes, which could be relevant for creating novel compounds with unique magnetic properties (Costes, Shova, & Wernsdorfer, 2008). Furthermore, the development of benzoxazole derivatives through intramolecular oxidative C–O coupling highlights innovative routes for synthesizing aromatic compounds that might be applicable to N-(3-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide (Yu, Ma, & Yu, 2012).
Chemical Functionalization and Polymer Synthesis
The anionic synthesis of aromatic amide and carboxyl functionalized polymers provides insights into chain-end functionalization strategies for polymeric materials, which could be extended to the functionalization of N-(3-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide for various applications (Summers & Quirk, 1998). Additionally, the synthesis of well-defined aramide block copolymers through chain-growth polycondensation reveals methodologies for creating polymers with low polydispersity, potentially applicable to derivatives of N-(3-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Pharmacological Applications
While direct studies on N-(3-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide are not highlighted, research on similar benzamide derivatives provides a foundation for exploring potential pharmacological applications. For instance, the synthesis and evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as histone deacetylase inhibitors demonstrate the therapeutic potential of benzamide compounds in oncology and other diseases (Jiao, Fang, Wang, Guan, Yuan, & Xu, 2009).
Material Science and Nanotechnology
In material science, the integration of growth into device fabrication using Si nanowire bridges in microtrenches highlights the role of precursor compounds in developing nano-scale electronic systems. This suggests potential applications for N-(3-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide in the synthesis of novel materials and nanotechnologies (He, Gao, Fan, Hochbaum, Carraro, Maboudian, & Yang, 2005).
properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c18-17(19,20)14-9-5-4-8-13(14)16(23)21-11-10-15(22)12-6-2-1-3-7-12/h1-9,15,22H,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJWKVMAQWNTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide |
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